Capsiate - 205687-01-0

Capsiate

Catalog Number: EVT-340027
CAS Number: 205687-01-0
Molecular Formula: C18H26O4
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Capsiate is a non-pungent capsaicin analog found in the fruits of a non-pungent cultivar of red pepper, Capsicum annuum L. cv. CH-19 Sweet. [] [] [] It belongs to the capsinoid family, a group of compounds structurally similar to capsaicinoids, which are responsible for the pungency of chili peppers. [] [] The key difference between capsaicinoids and capsinoids lies in the linkage between the vanillyl and acyl moieties: an amide bond in capsaicinoids and an ester bond in capsinoids. []

Capsiate has garnered significant interest in scientific research due to its diverse biological activities, including its potential role in promoting energy metabolism and suppressing body fat accumulation. [] [] While its effects are often compared to capsaicin, its non-pungent nature makes it a more palatable alternative for potential applications in food and supplements. []

Capsaicin

  • Compound Description: Capsaicin is a pungent alkaloid found in chili peppers. It is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. [, ]

Dihydrocapsiate

  • Compound Description: Dihydrocapsiate is a capsinoid found alongside capsiate in non-pungent chili pepper cultivars like CH-19 Sweet. [, , , , , ]
  • Relevance: Dihydrocapsiate possesses a similar structure and biological activity profile to capsiate, often studied in parallel to understand their combined impact on metabolism, energy expenditure, and potential health benefits. [, , , , ]

Nordihydrocapsiate

  • Compound Description: Nordihydrocapsiate is another capsinoid identified in non-pungent chili pepper varieties, sharing structural similarities with capsaicin and capsiate. [, , , ]
  • Relevance: Research often groups nordihydrocapsiate with capsiate and dihydrocapsiate when investigating the overall effects of capsinoids on metabolism, energy expenditure, and potential therapeutic benefits. [, , , ]

Homodihydrocapsiate

  • Compound Description: Homodihydrocapsiate is a capsinoid synthesized through lipase-catalyzed esterification and structurally resembles other capsinoids. []
  • Relevance: As a capsaicinoid, homodihydrocapsiate is relevant for its structural similarity to capsiate and potential shared biological activities, warranting further investigation into its specific properties. []

Vanillyl Alcohol

  • Compound Description: Vanillyl alcohol is a primary metabolite of capsiate, formed during its hydrolysis in the body. [, , ]
  • Relevance: Understanding the biological activity of vanillyl alcohol is crucial for comprehending the downstream effects of capsiate metabolism and potential contributions to observed health benefits. [, , ]

Vanillic Acid

  • Compound Description: Vanillic acid is another key metabolite generated during the breakdown of capsiate in the body. []
  • Relevance: Similar to vanillyl alcohol, studying vanillic acid helps elucidate the metabolic fate of capsiate and any potential roles these metabolites may play in mediating its effects. []

5-5’ Dicapsiate

  • Compound Description: 5-5’ dicapsiate is a product formed by the oxidation of capsiate by cationic peroxidases found in pepper plants. []
  • Relevance: The identification of 5-5’ dicapsiate provides insights into the potential metabolic transformations of capsiate within the pepper plant itself, potentially influencing its final concentration and biological activity. []
Source and Classification

Capsiate is classified as a capsaicinoid, a group of compounds that are chemically related to capsaicin. It is derived from non-pungent peppers, specifically from the cultivar known as CH-19 Sweet. The biosynthesis of capsiate involves the amino acids phenylalanine and valine, which are precursors to the phenolic structure of the compound .

Synthesis Analysis

The synthesis of capsiate can be achieved through various methods:

  1. Enzymatic Synthesis: One notable method involves lipase-catalyzed dynamic transacylation, where capsaicin is converted to capsiate using lipase enzymes. This method allows for the direct conversion without the need for multiple steps typically required in chemical synthesis .
  2. Chemical Synthesis: A more traditional approach involves several stages:
    • Reduction of 3,4-dimethoxybenzaldehyde.
    • Formation of acyl chloride from 4-methyloctanoic acid.
    • Esterification with 3,4-dimethoxybenzyl alcohol to yield capsiate .

These methods highlight the versatility in synthesizing capsiate, allowing for high yields and purity suitable for various applications.

Molecular Structure Analysis

The molecular formula of capsiate is C_18H_28O_4. Its structure consists of a vanillyl moiety linked to a fatty acid chain (specifically a 4-methyloctanoic acid). The molecular structure can be represented as follows:

  • Functional Groups: Capsiate contains an ester functional group and hydroxyl groups that contribute to its solubility and reactivity.
  • 3D Structure: The spatial arrangement of atoms in capsiate influences its interactions with biological targets, such as receptors involved in thermogenesis and metabolism.
Chemical Reactions Analysis

Capsiate participates in various chemical reactions typical of esters:

  1. Hydrolysis: In aqueous conditions, capsiate can undergo hydrolysis to yield its constituent acids and alcohols.
  2. Esterification: Capsiate can react with alcohols under acidic conditions to form new esters.
  3. Transesterification: This reaction can modify the fatty acid chain attached to the vanillyl moiety, potentially altering its biological activity .

These reactions are significant for modifying capsiate for specific applications or enhancing its bioactivity.

Mechanism of Action

The mechanism by which capsiate exerts its effects involves several pathways:

  1. Activation of TRPV1 Receptors: Although it does not induce pungency like capsaicin, capsiate can still activate transient receptor potential vanilloid 1 (TRPV1) receptors, which play a role in thermoregulation and metabolism.
  2. Metabolic Effects: Research indicates that capsiate enhances energy expenditure and fat oxidation, potentially aiding in weight management and metabolic health .
  3. Antioxidant Activity: Capsiate demonstrates significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
Physical and Chemical Properties Analysis

Capsiate possesses distinct physical and chemical properties:

  • Appearance: It is typically a white or off-white solid.
  • Solubility: Capsiate is soluble in organic solvents but has limited solubility in water due to its hydrophobic fatty acid chain.
  • Melting Point: The melting point ranges between 50°C to 55°C, indicating moderate thermal stability.
  • Stability: Capsiate is stable under normal conditions but may degrade under extreme temperatures or prolonged exposure to light .

These properties make it suitable for various formulations in food science and nutraceutical applications.

Applications

Capsiate has numerous scientific applications:

  1. Nutraceuticals: Due to its non-pungent nature, it is used as a dietary supplement for weight management and metabolic enhancement without the discomfort associated with traditional spicy compounds.
  2. Antioxidant Agent: Its antioxidant properties make it useful in food preservation and as a health supplement aimed at reducing oxidative stress.
  3. Pharmaceutical Research: Studies are ongoing into its therapeutic potential against conditions such as obesity, diabetes, and inflammation due to its metabolic effects .
  4. Food Industry: Capsiate can be utilized as a flavor enhancer that provides health benefits without spiciness, appealing to consumers who prefer milder flavors.

Properties

CAS Number

205687-01-0

Product Name

Capsiate

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl (E)-8-methylnon-6-enoate

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3/b8-6+

InChI Key

ZICNYIDDNJYKCP-SOFGYWHQSA-N

SMILES

CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

Synonyms

capsiate
dihydrocapsiate
nonanoic acid, 8-methyl-, (4-hydroxy-3-methoxyphenyl)methyl este

Canonical SMILES

CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)OCC1=CC(=C(C=C1)O)OC

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